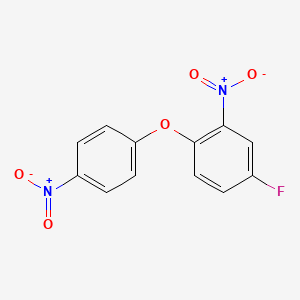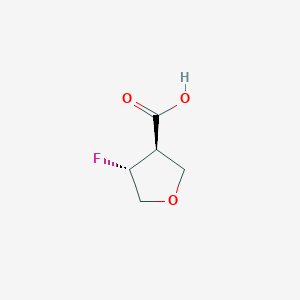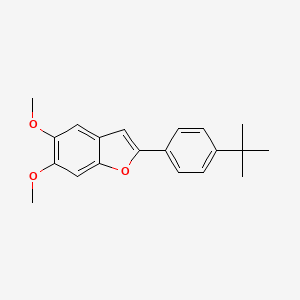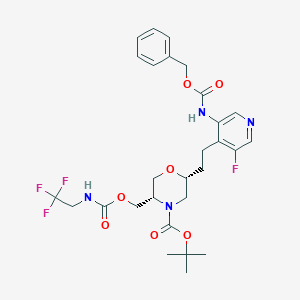
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the indene ring, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindene and tert-butyl dicarbonate.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions or by using appropriate carboxylation reagents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with similar compounds such as:
N-Boc-L-hydroxyproline: Another Boc-protected amino acid used in peptide synthesis.
C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyl-β-amino acids: These compounds have restricted conformational freedom and are used in the study of secondary structures.
Quisqualic Acid Analogs: These compounds contain similar amino acid structures and are used in neuroscience research.
Properties
Molecular Formula |
C15H18FNO4 |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-4-5-10(16)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
JISDVYVXMAUQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)




![6-Benzyl-2-thia-6-azaspiro[3.3]heptane](/img/structure/B13047122.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate](/img/structure/B13047128.png)





![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)

